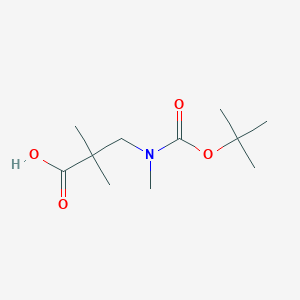![molecular formula C18H17N5O2S B2524150 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1903167-57-6](/img/structure/B2524150.png)
2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The thienopyrimidine ring is synthesized separately and then attached to the imidazo[1,2-a]pyridine core through a coupling reaction.
Final Functionalization:
The methyl and carboxamide groups are introduced in the final steps to achieve the complete structure.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes to enhance yield, purity, and cost-efficiency. This can include the use of automated synthesizers, high-throughput screening methods, and continuous flow chemistry to streamline the process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core:
Starting from readily available pyridine derivatives, the imidazo[1,2-a]pyridine core is constructed through cyclization reactions involving appropriate precursors.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation:
Can be oxidized at specific sites to form various derivatives, depending on the reagents used.
Reduction:
Selective reduction can be employed to modify the pyridine or thienopyrimidine rings.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitriles, and alkylating agents in the presence of suitable catalysts.
Major Products Formed from these Reactions
Oxidation Products: Hydroxylated derivatives, ketones, and carboxylic acids.
Reduction Products: Reduced pyridine or thienopyrimidine derivatives.
Substitution Products: Various substituted imidazo[1,2-a]pyridine and thienopyrimidine compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biomolecules.
Medicine:
Explored for its therapeutic potential in treating certain diseases due to its unique binding properties.
Industry:
Utilized in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide exerts its effects through several mechanisms:
Molecular Targets: It may target specific enzymes or receptors, interfering with their normal function.
Pathways Involved: Alters biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
2-methylimidazo[1,2-a]pyridine-3-carboxamide.
4-oxothieno[2,3-d]pyrimidine derivatives.
Uniqueness:
The combination of imidazo[1,2-a]pyridine and thienopyrimidine rings gives it distinct properties not found in simpler analogs.
Its multifunctional nature allows for a broader range of applications in scientific research.
There you have it—a detailed look at the compound 2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide. Dive in and explore its multifaceted nature!
Propiedades
IUPAC Name |
2-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-11-15(23-8-4-3-5-14(23)20-11)16(24)19-7-9-22-12(2)21-17-13(18(22)25)6-10-26-17/h3-6,8,10H,7,9H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKIBKDQRYMTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=NC4=C(C3=O)C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)

![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)
![3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-(1,3-thiazol-2-yl)azetidine-1-carboxamide](/img/structure/B2524079.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)



![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)
